

# 1-(2-Nitrophenyl)piperazine mechanism of action in biological systems

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **1-(2-Nitrophenyl)piperazine**

Cat. No.: **B181537**

[Get Quote](#)

An In-Depth Technical Guide to the Predicted Mechanism of Action of **1-(2-Nitrophenyl)piperazine** in Biological Systems

## Abstract

**1-(2-Nitrophenyl)piperazine** (2-NPP) is a substituted arylpiperazine primarily documented as a versatile chemical intermediate for the synthesis of pharmacologically active compounds, particularly those targeting the central nervous system.<sup>[1]</sup> While direct, comprehensive pharmacological data on 2-NPP is not extensively available in peer-reviewed literature, its structural similarity to a well-studied class of G-protein coupled receptor (GPCR) ligands—the phenylpiperazines—allows for the formulation of a robust, evidence-based hypothesis regarding its mechanism of action. This guide synthesizes the principles of structure-activity relationships (SAR) for arylpiperazines to predict the likely biological targets of 2-NPP. It details the probable signaling pathways it modulates and provides comprehensive, field-proven experimental protocols for researchers to validate these predictions. The primary hypothesis is that 2-NPP functions as a ligand for serotonin (5-HT) and adrenergic receptors, a hallmark of the phenylpiperazine class.

## Introduction: The Phenylpiperazine Scaffold

The phenylpiperazine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous drugs and research chemicals that exhibit significant activity at aminergic GPCRs. Compounds such as trazodone (and its active metabolite m-chlorophenylpiperazine, mCPP), aripiprazole, and 1-(2-methoxyphenyl)piperazine (oMeOPP) have well-characterized

interactions with a range of serotonin and adrenergic receptor subtypes.<sup>[2]</sup> The nature and position of the substituent on the phenyl ring are critical determinants of receptor binding affinity and functional activity.<sup>[3][4]</sup>

Given that **1-(2-Nitrophenyl)piperazine** features an electron-withdrawing nitro group at the ortho- position of the phenyl ring, its pharmacological profile can be predicted by analyzing the established SAR of its structural analogs.

## Predicted Pharmacodynamics of 1-(2-Nitrophenyl)piperazine

Based on the extensive data available for related phenylpiperazines, 2-NPP is predicted to be a promiscuous ligand, showing affinity for multiple receptor subtypes.

## Primary Molecular Targets: Serotonin and Adrenergic Receptors

The most probable targets for 2-NPP are members of the serotonin (5-HT<sub>1</sub>, 5-HT<sub>2</sub>) and  $\alpha$ -adrenergic receptor families.

- 5-HT<sub>1a</sub> Receptors: The ortho- position on the phenyl ring is a critical interaction domain. The presence of a substituent at this position, such as the methoxy group in oMeOPP or the nitro group in 2-NPP, is well-tolerated and often confers high affinity for the 5-HT<sub>1a</sub> receptor.<sup>[5][6]</sup>
- 5-HT<sub>2</sub> Receptors (5-HT<sub>2a</sub> & 5-HT<sub>2c</sub>): Many phenylpiperazines, notably the trazodone metabolite mCPP, are potent ligands and agonists at the 5-HT<sub>2c</sub> receptor. This interaction is often associated with anxiogenic effects. Affinity at the 5-HT<sub>2a</sub> receptor is also common.<sup>[7]</sup>
- $\alpha_1$ - and  $\alpha_2$ -Adrenergic Receptors: Cross-reactivity with adrenergic receptors is a defining characteristic of this chemical class.<sup>[8][9]</sup> For instance, the prototypical 5-HT<sub>1a</sub> antagonist NAN-190 (a phenylpiperazine derivative) binds with nearly equal high affinity to  $\alpha_1$ -adrenergic receptors.<sup>[5]</sup> Similarly, mCPP has a notable affinity for  $\alpha_2$ -adrenergic receptors.<sup>[2]</sup>

## Structure-Activity Relationship (SAR) and Predicted Affinity

Quantitative SAR studies reveal that electronic and steric parameters of the phenyl ring substituent dictate receptor affinity and selectivity between serotonergic and adrenergic sites.

[3]

- Electronic Effects: A high field effect (F), characteristic of an electron-withdrawing group like the nitro moiety in 2-NPP, is correlated with increased affinity for 5-HT<sub>1a</sub> receptors and decreased affinity for  $\alpha_1$ -adrenergic sites.[3]
- Steric and Hydrophobic Effects: The ortho- position is sensitive to bulky substituents. While the 5-HT<sub>1a</sub> receptor can accommodate various groups, the  $\alpha_1$ -adrenergic receptor is more sterically restricted at this position.[3]

This suggests that 2-NPP likely possesses a higher affinity for 5-HT<sub>1a</sub> receptors relative to  $\alpha_1$ -adrenergic receptors. A summary of binding affinities for structurally related compounds is presented below.

Table 1: Receptor Binding Affinities (Ki, nM) of Representative Phenylpiperazines

| Compound                               | 5-HT <sub>1a</sub> | 5-HT <sub>2a</sub> | 5-HT <sub>2c</sub> | $\alpha_1$ -Adrenergic | $\alpha_2$ -Adrenergic | Reference |
|----------------------------------------|--------------------|--------------------|--------------------|------------------------|------------------------|-----------|
| 1-(2-Methoxyphenyl)piperazine (oMeOPP) | 0.6                | Moderate           | -                  | 0.8                    | -                      | [5]       |
| 1-(3-Chlorophenyl)piperazine (mCPP)    | -                  | -                  | Agonist            | -                      | 600                    | [2]       |

| Trazodone | - | - | - | - | 4500 | [2] |

Note: Data is compiled from multiple sources and experimental conditions may vary. This table serves to illustrate the multi-receptor binding profile of the chemical class.

## Hypothesized Signaling Pathways

The predicted primary targets of 2-NPP are GPCRs that couple to  $G_{i/o}$  or  $G_{a/11}$  proteins. The functional outcome (agonist vs. antagonist activity) of 2-NPP binding would need to be determined experimentally.

- $G_{i/o}$ -Coupled Pathway (e.g., via 5-HT<sub>1a</sub> or  $\alpha_2$ -Adrenergic Receptors): If 2-NPP acts as an agonist, it would inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This pathway is central to the neuronal inhibition mediated by these receptors.
- $G_{a/11}$ -Coupled Pathway (e.g., via 5-HT<sub>2a</sub> or  $\alpha_1$ -Adrenergic Receptors): Agonist activity at these receptors would activate phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP<sub>2</sub>) into inositol triphosphate (IP<sub>3</sub>) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).

The following diagram illustrates the potential  $G_{i/o}$ -coupled signaling cascade.

[Click to download full resolution via product page](#)

Caption: Predicted Gi/o-coupled signaling pathway for 2-NPP agonism.

## Experimental Methodologies for Characterization

To empirically determine the mechanism of action of **1-(2-Nitrophenyl)piperazine**, a tiered approach involving binding and functional assays is required.

## Workflow for Characterizing a Novel Phenylpiperazine

The logical flow of experiments is crucial for an efficient and definitive characterization of a novel ligand like 2-NPP.

[Click to download full resolution via product page](#)

Caption: Experimental workflow for characterizing 2-NPP's mechanism.

## Protocol 1: Radioligand Competition Binding Assay

This protocol determines the binding affinity ( $K_i$ ) of 2-NPP for a specific receptor target (e.g., 5-HT<sub>2a</sub>).

**Objective:** To measure the ability of unlabeled 2-NPP to displace a specific, high-affinity radioligand from its receptor.

### Materials:

- Receptor Source: Cell membranes from HEK293 cells stably expressing the human 5-HT<sub>2a</sub> receptor.[10]
- Radioligand: [<sup>3</sup>H]Ketanserin (a 5-HT<sub>2a</sub> antagonist).
- Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl<sub>2</sub>, 0.1 mM EDTA, pH 7.4.[11]
- Non-specific Agent: Mianserin (10 µM) or another high-affinity unlabeled 5-HT<sub>2a</sub> ligand.
- Test Compound: **1-(2-Nitrophenyl)piperazine**, dissolved in DMSO and serially diluted in assay buffer.
- Equipment: 96-well microplates, filter harvester, glass fiber filters (GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine), liquid scintillation counter, scintillation fluid.[10][12]

### Methodology:

- Plate Setup: Prepare a 96-well plate. Designate wells for Total Binding (radioligand + buffer), Non-specific Binding (radioligand + mianserin), and Competition (radioligand + varying concentrations of 2-NPP).
- Reagent Addition: To each well, add reagents in the following order:
  - 50 µL of Assay Buffer (for Total Binding) OR 50 µL of 10 µM Mianserin (for Non-specific Binding) OR 50 µL of 2-NPP serial dilution.
  - 50 µL of [<sup>3</sup>H]Ketanserin (at a final concentration near its  $K_i$ , e.g., 1-2 nM).

- 150 µL of the cell membrane preparation (e.g., 50-100 µg protein/well).[12]
- Incubation: Incubate the plate at room temperature (or 37°C) for 60-90 minutes with gentle agitation to reach equilibrium.
- Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
- Counting: Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate. Quantify the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
- Data Analysis:
  - Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
  - Plot the percentage of specific binding against the log concentration of 2-NPP.
  - Fit the data to a one-site competition curve using non-linear regression to determine the IC<sub>50</sub> value (the concentration of 2-NPP that inhibits 50% of specific binding).
  - Convert the IC<sub>50</sub> to a K<sub>i</sub> value using the Cheng-Prusoff equation: K<sub>i</sub> = IC<sub>50</sub> / (1 + [L]/K<sub>-</sub>), where [L] is the concentration of radioligand used and K<sub>-</sub> is its dissociation constant.

## Protocol 2: [<sup>35</sup>S]GTPyS Functional Binding Assay

This protocol determines whether 2-NPP acts as an agonist, antagonist, or inverse agonist at a G<sub>i/o</sub>-coupled receptor (e.g., 5-HT<sub>1a</sub>).[13][14]

Objective: To measure the binding of the non-hydrolyzable GTP analog, [<sup>35</sup>S]GTPyS, to G-proteins following receptor activation.[15]

Materials:

- Receptor Source: Cell membranes expressing the 5-HT<sub>1a</sub> receptor.
- Radioligand: [<sup>35</sup>S]GTPyS.

- Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl<sub>2</sub>, pH 7.4.
- GDP: Guanosine 5'-diphosphate (10  $\mu$ M final concentration) is added to reduce basal binding.[16]
- Test Compound: 2-NPP, serially diluted.
- Known Agonist: 8-OH-DPAT (for antagonist mode).

#### Methodology:

- Membrane Pre-incubation: Pre-incubate membranes with adenosine deaminase (ADA) to remove endogenous adenosine.
- Agonist Mode:
  - In a 96-well plate, combine Assay Buffer, GDP, cell membranes, and serial dilutions of 2-NPP.
  - Initiate the reaction by adding [<sup>35</sup>S]GTPyS (final concentration ~0.1 nM).
  - Incubate at 30°C for 60 minutes.
- Antagonist Mode:
  - Follow the same procedure, but pre-incubate the membranes with serial dilutions of 2-NPP before adding a fixed concentration (e.g., EC<sub>80</sub>) of a known agonist like 8-OH-DPAT.
- Termination and Counting: Terminate the reaction by rapid filtration as described in Protocol 1.
- Data Analysis:
  - Agonist: Plot [<sup>35</sup>S]GTPyS binding against the log concentration of 2-NPP to determine the EC<sub>50</sub> (potency) and E<sub>max</sub> (efficacy) relative to a full agonist. An increase in binding indicates agonist activity.

- Antagonist: A rightward shift in the agonist's dose-response curve indicates competitive antagonism.
- Inverse Agonist: A decrease in basal [<sup>35</sup>S]GTPyS binding (measured in the absence of any agonist) indicates inverse agonist activity.[16]

## Protocol 3: cAMP Accumulation Functional Assay

This protocol measures the functional consequence of receptor activation on the second messenger cAMP. It is suitable for both G<sub>s</sub>- (cAMP increase) and G<sub>i</sub>-coupled (cAMP decrease) receptors.[17]

Objective: To quantify changes in intracellular cAMP levels in whole cells in response to 2-NPP.

Materials:

- Cell Line: CHO or HEK293 cells expressing the receptor of interest (e.g., 5-HT<sub>1a</sub>, a G<sub>i</sub>-coupled receptor).
- Assay Kit: A commercial HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen cAMP detection kit.[18][19]
- Stimulation Buffer: Provided in the kit or a standard buffer like HBSS.
- Forskolin: An adenylyl cyclase activator, used to elevate basal cAMP levels for studying G<sub>i</sub>-coupled receptors.
- Test Compound: 2-NPP, serially diluted.

Methodology (for a G<sub>i</sub>-coupled receptor):

- Cell Plating: Seed cells in a 384-well plate and grow to confluence.
- Compound Addition: Aspirate media and add serial dilutions of 2-NPP (for agonist mode) or 2-NPP followed by a known agonist (for antagonist mode).
- Stimulation: Add a fixed concentration of forskolin (e.g., 5 μM) to all wells to induce cAMP production. Incubate for 30 minutes at room temperature.

- Lysis and Detection: Add the lysis buffer and detection reagents (e.g., anti-cAMP antibody conjugated to an acceptor and d2-labeled cAMP) as per the kit manufacturer's instructions. [\[20\]](#)
- Reading: After a final incubation period (e.g., 60 minutes), read the plate on a compatible HTRF or AlphaScreen reader. The signal will be inversely proportional to the amount of cAMP produced in the well.
- Data Analysis:
  - Convert the raw signal to cAMP concentrations using a standard curve run in parallel.
  - Plot cAMP concentration against the log concentration of 2-NPP. A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gi-agonist activity.
  - Determine EC<sub>50</sub> or IC<sub>50</sub> values via non-linear regression.

## Conclusion and Future Directions

While **1-(2-Nitrophenyl)piperazine** is primarily recognized as a synthetic building block, its chemical structure strongly implies a pharmacological role as a ligand for serotonin and adrenergic receptors. The SAR of the phenylpiperazine class predicts that 2-NPP will exhibit a multi-receptor binding profile, with a probable preference for the 5-HT<sub>1a</sub> receptor. This guide provides the theoretical framework and detailed experimental protocols necessary for researchers to rigorously test this hypothesis. The definitive characterization of 2-NPP's binding affinities, functional activities, and downstream signaling effects will clarify its mechanism of action and determine its potential as a pharmacological tool or therapeutic lead.

## References

- López-Rodríguez, M. L., et al. (2002). Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition. *Journal of Medicinal Chemistry*.
- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). The Crucial Role of **1-(2-Nitrophenyl)piperazine** in Modern Pharmaceutical Synthesis. *PharmaCompass*.
- BenchChem. (2025). Application Notes and Protocols for Radioligand Binding Assays of Novel Compounds Targeting Serotonergic Receptors.

- Fuller, R. W., et al. (1981). Structure-activity relationships in the actions of 1-phenyl-piperazines on brain serotonin receptors. *Advances in Experimental Medicine and Biology*.
- Harrison, C., & Traynor, J. R. (2012). GTPyS Binding Assays. *Assay Guidance Manual*.
- Cortés, R., et al. (2016). Visualization of 5-HT Receptors Using Radioligand-Binding Autoradiography. *Current Protocols in Pharmacology*.
- Gabriel, D., et al. (2019). Measurement of cAMP for G  $\alpha$ s-and G  $\alpha$ i Protein-Coupled Receptors (GPCRs). *Assay Guidance Manual*.
- Mokrosz, J. L., et al. (1995). Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity. *Journal of Medicinal Chemistry*.
- Bosker, F. J., et al. (1999). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. *Journal of Receptors and Signal Transduction*.
- Eberini, I., et al. (2011). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. *Biochimica et Biophysica Acta (BBA) - Biomembranes*.
- Herndon, J. L., et al. (1996). Structure-activity relationships for the binding of arylpiperazines and arylbiguanides at 5-HT3 serotonin receptors. *Journal of Medicinal Chemistry*.
- Creative Bioarray. (n.d.). GTPyS Binding Assay.
- Williams, C. (2017). Measurement of cAMP for G $\alpha$ s- and G $\alpha$ i Protein-Coupled Receptors (GPCRs). *Assay Guidance Manual*.
- Sigma-Aldrich. (n.d.). 1-(3-Chlorophenyl)piperazine 99 65369-76-8.
- Revvity. (n.d.). cAMP AlphaScreen assay: a method for the pharmacological characterization and screening of G $\alpha$ i-coupled receptors in whole cell.
- Strange, P. G. (2008). Use of the GTPyS ([35S]GTPyS and Eu-GTPyS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. *British Journal of Pharmacology*.
- Staroń, J., et al. (2021).
- Traynor, J. R., & Sim, L. J. (2017). Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. *Journal of Visualized Experiments*.
- Revvity. (n.d.). Functional GPCR studies using AlphaScreen cAMP detection kit.
- Staroń, J., et al. (2021).
- Staroń, J., et al. (2021).
- Khan, M. A., et al. (2022). Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT7 Ligands. *bioRxiv*.
- Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.
- Hansen, M., et al. (2024). Discovery and Structure-Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. *Journal of*

## Medicinal Chemistry.

- Cacciaglia, R., et al. (1996). Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4. Journal of Medicinal Chemistry.
- Wikipedia. (n.d.). 1-(3-Chlorophenyl)-4-(2-phenylethyl)piperazine.
- Harrison, C., & Traynor, J. R. (2012). GTPyS Binding Assays. PubMed.
- Staroń, J., et al. (2021).
- PubChem. (n.d.). 1-(3-Chlorophenyl)piperazine.
- Guidechem. (n.d.). 1-(3-Chlorophenyl)piperazine hydrochloride 65369-76-8 wiki.
- Welch, W. M., et al. (1984). Trazodone and m-chlorophenylpiperazine.
- Di Mola, A., et al. (2020). Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents. Chemistry & Biodiversity.
- Kumari, A., et al. (2021). Receptor mapping using methoxy phenyl piperazine derivative: Preclinical PET imaging. Bioorganic Chemistry.
- Stark, H., et al. (2011). N -(?-(4-(2-Methoxyphenyl)piperazin-1-yl)alkyl)carboxamides as Dopamine D 2 and D 3 Receptor Ligands.
- Słoczyńska, K., et al. (2021). The Therapeutic Potential of 2-{[4-(2-methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazoles as Ligands for Alpha1-Adrenergic Receptor - Comparative In Silico and In Vitro Study. ProQuest.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. [pdf.benchchem.com](http://pdf.benchchem.com) [pdf.benchchem.com]
- 2. Trazodone and m-chlorophenylpiperazine. Concentration in brain and receptor activity in regions in the brain associated with anxiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and structure-activity relationships of a new model of arylpiperazines. Study of the 5-HT(1a)/alpha(1)-adrenergic receptor affinity by classical hansch analysis, artificial neural networks, and computational simulation of ligand recognition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Structural Determinants for  $\alpha$ 1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analogues of the 5-HT1A serotonin antagonist 1-(2-methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine with reduced alpha 1-adrenergic affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship studies on the 5-HT(1A) receptor affinity of 1-phenyl-4-[omega-(alpha- or beta-tetralinyl)alkyl]piperazines. 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel 4,5-Dihydrothiazole-Phenylpiperazine Derivatives: Synthesis, Docking Studies and Pharmacological Evaluation as Serotonergic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Structural Determinants for  $\alpha$ 1-Adrenergic/Serotonin Receptors Activity among Phenylpiperazine-Hydantoin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Artificial Extracellular Fluid for Radioligand Binding: Tests of Serotonin 5-HT<sub>7</sub> Ligands - ProQuest [proquest.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. GTP<sub>S</sub> Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 15. Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Use of the GTP<sub>S</sub> ([35S]GTP<sub>S</sub> and Eu-GTP<sub>S</sub>) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. resources.revvity.com [resources.revvity.com]
- 19. resources.revvity.com [resources.revvity.com]
- 20. Measurement of cAMP for G $\alpha$ s- and G $\alpha$ i Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1-(2-Nitrophenyl)piperazine mechanism of action in biological systems]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b181537#1-2-nitrophenyl-piperazine-mechanism-of-action-in-biological-systems>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)